molecular formula C15H15N3O2S B2827927 1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea CAS No. 1169957-63-4

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea

Cat. No. B2827927
CAS RN: 1169957-63-4
M. Wt: 301.36
InChI Key: LCSGQTZSNLKDOG-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea is a novel and promising compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis Methodologies

Researchers have developed efficient methods for synthesizing urea and thiourea derivatives, including compounds similar to "1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea." These methodologies afford the title compounds in good yields without the necessity for chromatography, showcasing advancements in synthetic chemistry that facilitate the production of these compounds (Yan, Lei, & Hu, 2014).

Medicinal Chemistry Applications

Several studies explore the utility of urea derivatives in medicinal chemistry, including their roles as acetylcholinesterase inhibitors, which are critical for developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995). Moreover, asymmetric bis-isatin derivatives containing urea/thiourea moiety have been synthesized and characterized, revealing their antioxidant properties, which further extends their potential in therapeutic applications (Yakan et al., 2021).

Antiepileptic Properties

Research into novel urea derivatives has also shown promising antiepileptic properties, demonstrating the potential of these compounds in developing new treatments for epilepsy. This highlights the therapeutic versatility of urea derivatives, including those structurally related to "1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea" (Prakash & Raja, 2011).

Chemical Interaction Studies

Further studies delve into the nature of urea-fluoride interaction, which offers insights into the fundamental chemical interactions and potential applications of urea derivatives in chemical sensors or materials science (Boiocchi et al., 2004).

properties

IUPAC Name

1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-18-12-6-5-11(8-10(12)9-14(18)19)16-15(20)17-13-4-3-7-21-13/h3-8H,2,9H2,1H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSGQTZSNLKDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-2-oxoindolin-5-yl)-3-(thiophen-2-yl)urea

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